benzyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate
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Overview
Description
BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The structure of BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE consists of an indoloquinoxaline core with a benzyl acetate moiety, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE typically involves the reaction of 6H-indolo[2,3-b]quinoxaline with benzyl acetate under specific conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and potassium carbonate (K2CO3) as a base. The reaction is carried out at elevated temperatures, usually between 40°C and 80°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl acetate moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoloquinoxalines
Scientific Research Applications
BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antibacterial agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one
- 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline
- Fluorescent indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone dyes
Uniqueness
BENZYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is unique due to its specific structural features, which confer distinct biological activities. Its benzyl acetate moiety enhances its solubility and bioavailability, making it a promising candidate for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C23H17N3O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
benzyl 2-indolo[3,2-b]quinoxalin-6-ylacetate |
InChI |
InChI=1S/C23H17N3O2/c27-21(28-15-16-8-2-1-3-9-16)14-26-20-13-7-4-10-17(20)22-23(26)25-19-12-6-5-11-18(19)24-22/h1-13H,14-15H2 |
InChI Key |
LXPKDIMUYJSKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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